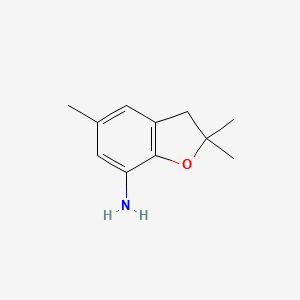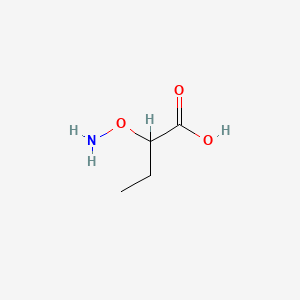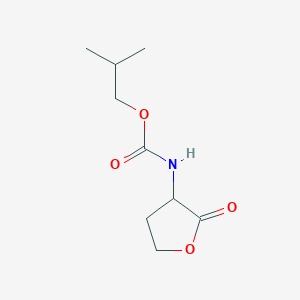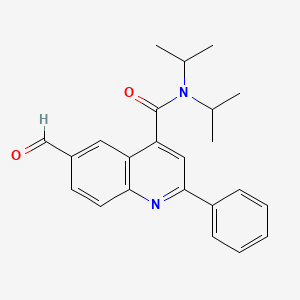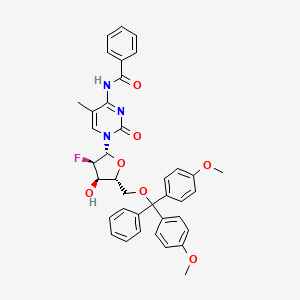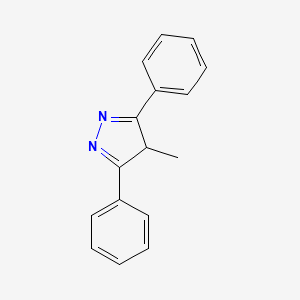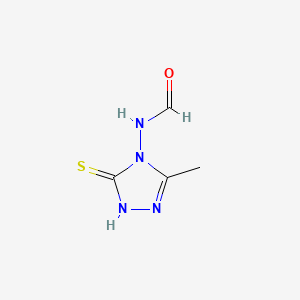![molecular formula C13H13N3S2 B12898987 Methyl 3-[1-[2-quinolyl]ethylidene]hydrazinecarbodithioate](/img/structure/B12898987.png)
Methyl 3-[1-[2-quinolyl]ethylidene]hydrazinecarbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbodithioate is a chemical compound with the molecular formula C13H13N3S2 and a molecular weight of 275.39 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbodithioate typically involves the reaction of quinoline derivatives with hydrazinecarbodithioate under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbodithioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Methyl 2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbodithioate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbodithioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure in many biologically active compounds.
Hydrazinecarbodithioate: Known for its reactivity and use in synthesizing various derivatives.
Quinoxaline: Another nitrogen-containing heterocycle with diverse applications.
Uniqueness
Methyl 2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbodithioate is unique due to its specific structure, which combines the quinoline and hydrazinecarbodithioate moieties. This unique combination imparts distinct chemical and biological properties, making it valuable for research and development in various fields .
Properties
Molecular Formula |
C13H13N3S2 |
|---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
methyl N-[(E)-1-quinolin-2-ylethylideneamino]carbamodithioate |
InChI |
InChI=1S/C13H13N3S2/c1-9(15-16-13(17)18-2)11-8-7-10-5-3-4-6-12(10)14-11/h3-8H,1-2H3,(H,16,17)/b15-9+ |
InChI Key |
NKDJYIUFYLWRSL-OQLLNIDSSA-N |
Isomeric SMILES |
C/C(=N\NC(=S)SC)/C1=NC2=CC=CC=C2C=C1 |
Canonical SMILES |
CC(=NNC(=S)SC)C1=NC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]-L-aspartic acid](/img/structure/B12898906.png)
